molecular formula C13H11ClO B13793608 1-Chloro-4-(4-methylphenoxy)benzene CAS No. 6377-63-5

1-Chloro-4-(4-methylphenoxy)benzene

Cat. No.: B13793608
CAS No.: 6377-63-5
M. Wt: 218.68 g/mol
InChI Key: PRMQIOLGISAQSB-UHFFFAOYSA-N
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Description

1-Chloro-4-(4-methylphenoxy)benzene is an organic compound with the molecular formula C13H11ClO. It is a chlorinated aromatic ether, where a chlorine atom is substituted at the para position of the benzene ring, and a 4-methylphenoxy group is attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-(4-methylphenoxy)benzene can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chloronitrobenzene with 4-methylphenol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(4-methylphenoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Phenolic derivatives.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Hydrocarbons or alcohols

Mechanism of Action

The mechanism of action of 1-chloro-4-(4-methylphenoxy)benzene involves its interaction with nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic substitution reactions. The compound can form intermediates such as Meisenheimer complexes during these reactions, which then undergo further transformations to yield the final products .

Properties

IUPAC Name

1-chloro-4-(4-methylphenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMQIOLGISAQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00502170
Record name 1-Chloro-4-(4-methylphenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6377-63-5
Record name 1-Chloro-4-(4-methylphenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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